N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effect. This alters the normal functioning of the dopaminergic pathways in the brain .
Biochemical Pathways
The compound’s action on the Dopamine D2 receptor affects various biochemical pathways. The inhibition of the D2 receptor can lead to changes in the release of other neurotransmitters, such as serotonin and norepinephrine, thereby affecting their respective pathways .
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can lead to various molecular and cellular effects. It can alter neurotransmitter release and neuronal firing rates, which can ultimately lead to changes in behavior and cognition . The compound has been suggested for use in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Activité Biologique
N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a dibenzo structure with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be described by its chemical formula C23H21N3O5S and is characterized by the presence of a sulfamoyl group and a dibenzo oxazepine moiety. Its structural features contribute to its biological activity, particularly in terms of binding affinity to specific receptors.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to exhibit selective affinity for dopamine D2 receptors, which are implicated in various neurological disorders .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, revealing significant inhibitory effects against various bacterial strains. For instance, derivatives with similar dibenzo structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli , indicating potent antibacterial activity .
Cytotoxicity
The cytotoxic effects of this compound were assessed using MTT assays on different cell lines. Preliminary results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Study 1: Antibacterial Efficacy
In a comparative study on antibacterial agents, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. The study utilized a variety of microbial strains to establish the compound's broad-spectrum activity.
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | 0.15 |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of the compound compared to standard chemotherapeutics. The results indicated that it possesses significant inhibitory effects on cancer cell lines with IC50 values comparable to established drugs.
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
A875 | 12.5 | 5-FU | 15 |
7901 | 11.8 | Cisplatin | 10 |
Propriétés
IUPAC Name |
N-[3-methyl-4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-13-11-15(23-14(2)26)8-10-21(13)31(28,29)25-16-7-9-19-17(12-16)22(27)24-18-5-3-4-6-20(18)30-19/h3-12,25H,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHWTVPILOCFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.